molecular formula C10H15N5O3 B2750169 8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476481-50-2

8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2750169
CAS No.: 476481-50-2
M. Wt: 253.262
InChI Key: BVFAZNMYCUCIHI-UHFFFAOYSA-N
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Description

8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on cellular processes.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Hydroxyethyl)-3-methylpurine-2,6-dione: Similar in structure but lacks the ethylamino group.

    8-(Methylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione: Contains a methylamino group instead of an ethylamino group.

    8-(Ethylamino)-7-(2-hydroxyethyl)-3-methylxanthine: A xanthine derivative with similar functional groups.

Uniqueness

8-(ethylamino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-(ethylamino)-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-3-11-9-12-7-6(15(9)4-5-16)8(17)13-10(18)14(7)2/h16H,3-5H2,1-2H3,(H,11,12)(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFAZNMYCUCIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-50-2
Record name 8-(ETHYLAMINO)-7-(2-HYDROXYETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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